Tetrahydro-2-furanylmethyl 4-methylbenzoate
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Overview
Description
Tetrahydro-2-furanylmethyl 4-methylbenzoate is an organic compound with the molecular formula C13H16O3. It is characterized by the presence of a tetrahydrofuran ring and a methylbenzoate moiety. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of tetrahydro-2-furanylmethyl 4-methylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Tetrahydro-2-furanylmethyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The tetrahydrofuran ring and the aromatic moiety contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2-furanylmethyl 3-[(4-ethoxyphenoxy)methyl]benzoate
- Tetrahydro-2-furanylmethyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
Uniqueness
Tetrahydro-2-furanylmethyl 4-methylbenzoate is unique due to its specific combination of a tetrahydrofuran ring and a methylbenzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
4647-35-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(14)16-9-12-3-2-8-15-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
RRMVAGSWWRFHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCCO2 |
Origin of Product |
United States |
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